molecular formula C12H15NO2 B011894 Methyl 1-benzylazetidine-3-carboxylate CAS No. 103491-29-8

Methyl 1-benzylazetidine-3-carboxylate

Cat. No.: B011894
CAS No.: 103491-29-8
M. Wt: 205.25 g/mol
InChI Key: PUWRHWYGXKWOOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylazetidine-3-carboxylate typically involves the reaction of N-benzyl-3-cyanoazetidine with methanol in the presence of an acid catalyst . The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a methoxy group, forming the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity . Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylazetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of Methyl 1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 1-benzylazetidine-2-carboxylate
  • Methyl 1-benzylazetidine-4-carboxylate
  • N-benzylazetidine-3-carboxylic acid

Comparison: Methyl 1-benzylazetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

IUPAC Name

methyl 1-benzylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWRHWYGXKWOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595292
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103491-29-8
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl azetidine-3-carboxylate (5.0 g, 33.1 mmol) and DIEA (10.7 g, 82.8 mmol) in DMF (50 mL) was added dropwise bromomethyl benzene (5.7 g, 33.1 mmol) at 0° C. over 10 min. After stirring for 2 hr at rt, the mixture was poured to water (50 mL) and extracted with EA (50 mL×3). The combined organic layers were dried over Na2SO4 and concentrated and purified by chromatography column on silica (EA/PE=1/4) to give the product (3.5 g, 51.6%) as a light yellow oil. 1H NMR (DMSO-d6) δ 7.34-7.20 (m, 5H), 3.62 (s, 3H), 3.53 (s, 2H), 3.41-3.35 (m, 1H), 3.29-3.31 (m, 2H), 3.19-3.22 (m, 2H). MS (ESI, m/e) [M+1]+ 206.0.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
51.6%

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